molecular formula C10H18N2O2 B8639936 tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B8639936
M. Wt: 198.26 g/mol
InChI Key: OUFBVDKNEWUFHP-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C10H19ClN2O2. It is a bicyclic compound containing a diazabicyclo structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific bicyclic structure and the presence of diazabicyclo motifs, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3/t7-,8+

InChI Key

OUFBVDKNEWUFHP-OCAPTIKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CNC2

Origin of Product

United States

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